N'~1~,N'~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide is a chemical compound characterized by its unique structure, which includes two phenylethylidene groups attached to a hexanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide typically involves the condensation reaction between hexanedihydrazide and 2-phenylethylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylethylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide involves its interaction with molecular targets such as enzymes or receptors. The phenylethylidene groups may play a role in binding to these targets, leading to specific biological effects. The pathways involved in these interactions are still under investigation, and further research is needed to fully understand the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N’~1~,N’~6~-bis[(1E)-(2-nitrophenyl)methylene]hexanedihydrazide: This compound has a similar structure but with nitrophenyl groups instead of phenylethylidene groups.
N’~1~,N’~6~-bis[(1E)-2-methylpropylidene]hexanedihydrazide: This compound features methylpropylidene groups in place of phenylethylidene groups.
Uniqueness
N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide is unique due to its specific phenylethylidene groups, which confer distinct chemical and biological properties compared to its analogs. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H26N4O2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-2-phenylethylideneamino]hexanediamide |
InChI |
InChI=1S/C22H26N4O2/c27-21(25-23-17-15-19-9-3-1-4-10-19)13-7-8-14-22(28)26-24-18-16-20-11-5-2-6-12-20/h1-6,9-12,17-18H,7-8,13-16H2,(H,25,27)(H,26,28)/b23-17+,24-18+ |
InChI Key |
RUCFRNNISRDRNN-GJHDBBOXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=N/NC(=O)CCCCC(=O)N/N=C/CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC=NNC(=O)CCCCC(=O)NN=CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.